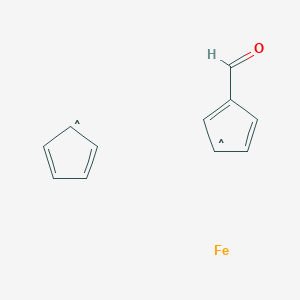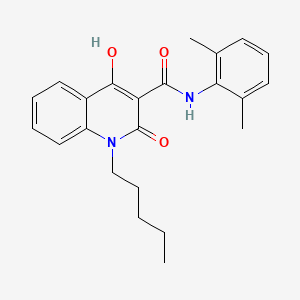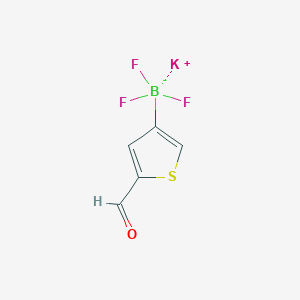
Ferrocenaldehyd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ferrocenaldehyd, also known as ferrocene aldehyde, is an organometallic compound that consists of a ferrocene moiety with an aldehyde functional group attached to one of the cyclopentadienyl rings. Ferrocene itself is a well-known compound in organometallic chemistry, characterized by its sandwich structure where an iron atom is sandwiched between two cyclopentadienyl rings. The addition of an aldehyde group to ferrocene introduces new chemical properties and reactivity, making this compound a valuable compound in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ferrocenaldehyd can be synthesized through several methods. One common approach involves the formylation of ferrocene using the Vilsmeier-Haack reaction. In this method, ferrocene is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the aldehyde group onto the cyclopentadienyl ring. The reaction typically proceeds under mild conditions and yields this compound as the primary product.
Another method involves the use of the Reimer-Tiemann reaction, where ferrocene is reacted with chloroform (CHCl3) and a strong base such as sodium hydroxide (NaOH) to form this compound. This reaction also proceeds under relatively mild conditions and provides a straightforward route to the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes as those used in laboratory settings, but on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions and purification techniques is essential to ensure high yields and quality in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Ferrocenaldehyd undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form ferrocene carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group in this compound can be reduced to form ferrocene methanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: this compound can undergo electrophilic aromatic substitution reactions, where the aldehyde group can be further functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophilic reagents such as acyl chlorides or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Ferrocene carboxylic acid.
Reduction: Ferrocene methanol.
Substitution: Various substituted this compound derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Ferrocenaldehyd has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organometallic compounds and materials. It is also employed in the study of redox behavior and electrochemical properties.
Biology: Investigated for its potential use in bioorganometallic chemistry, including the development of ferrocene-based drugs and biomolecules.
Medicine: Explored for its anticancer and antimicrobial properties. This compound derivatives have shown promise in the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as ferrocene-based polymers and catalysts for various chemical reactions.
Wirkmechanismus
The mechanism of action of ferrocenaldehyd depends on its specific application. In redox reactions, the ferrocene moiety undergoes reversible oxidation and reduction, facilitating electron transfer processes. The aldehyde group can participate in various chemical reactions, such as nucleophilic addition and condensation reactions, enabling the formation of new compounds with diverse properties.
In biological systems, this compound and its derivatives can interact with biomolecules, potentially disrupting cellular processes and exhibiting therapeutic effects. The exact molecular targets and pathways involved vary depending on the specific derivative and application.
Vergleich Mit ähnlichen Verbindungen
Ferrocenaldehyd can be compared with other ferrocene derivatives, such as:
Ferrocene carboxylic acid: Similar to this compound but with a carboxylic acid group instead of an aldehyde group. It exhibits different reactivity and applications.
Ferrocene methanol: Formed by the reduction of this compound. It has a hydroxyl group instead of an aldehyde group, leading to different chemical properties.
Acetylferrocene: Contains an acetyl group attached to the cyclopentadienyl ring. It is used in various organic synthesis reactions and as a precursor for other ferrocene derivatives.
Eigenschaften
Molekularformel |
C11H10FeO |
|---|---|
Molekulargewicht |
214.04 g/mol |
InChI |
InChI=1S/C6H5O.C5H5.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-5H;1-5H; |
InChI-Schlüssel |
UQTCQJVPLIVCAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C[CH]C=C1.C1=CC(=C[CH]1)C=O.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-cyclohexyl-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12053508.png)
![2-[(E)-(3-{[2-(Dimethylamino)anilino]carbonyl}-4-hydroxy-1-naphthyl)diazenyl]benzenesulfonic acid](/img/structure/B12053519.png)
![N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B12053526.png)

![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B12053540.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-(2-thienyl)acetohydrazide](/img/structure/B12053542.png)

![tert-Butyl N-[(2-methylphenyl)methylene]carbamate](/img/structure/B12053559.png)


